Cas no 2640969-18-0 (6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine)

6-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative featuring a benzothiazole-piperazine core, designed for applications in medicinal chemistry and pharmacological research. Its structure combines a methoxy-substituted benzothiazole moiety with a purine scaffold, linked via a piperazine spacer, enhancing binding affinity and selectivity for target receptors. The methoxyethyl group at the 9-position improves solubility and pharmacokinetic properties. This compound is of interest for its potential as a kinase inhibitor or modulator of signaling pathways, owing to its ability to interact with adenosine or related receptors. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery.
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine structure
2640969-18-0 structure
Product name:6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
CAS No:2640969-18-0
MF:C20H23N7O2S
MW:425.507321596146
CID:5319184
PubChem ID:155799596

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine Chemical and Physical Properties

Names and Identifiers

    • 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
    • 2640969-18-0
    • AKOS040731773
    • F6796-7191
    • 6-[4-(5-Methoxy-2-benzothiazolyl)-1-piperazinyl]-9-(2-methoxyethyl)-9H-purine
    • Inchi: 1S/C20H23N7O2S/c1-28-10-9-27-13-23-17-18(21-12-22-19(17)27)25-5-7-26(8-6-25)20-24-15-11-14(29-2)3-4-16(15)30-20/h3-4,11-13H,5-10H2,1-2H3
    • InChI Key: SCOODSDMEWHARI-UHFFFAOYSA-N
    • SMILES: N1C2C(=NC=NC=2N2CCN(C3=NC4=CC(OC)=CC=C4S3)CC2)N(CCOC)C=1

Computed Properties

  • Exact Mass: 425.16339418g/mol
  • Monoisotopic Mass: 425.16339418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110Ų
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 644.0±65.0 °C(Predicted)
  • pka: 6.75±0.10(Predicted)

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6796-7191-10μmol
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640969-18-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6796-7191-20mg
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640969-18-0
20mg
$148.5 2023-09-07
Life Chemicals
F6796-7191-5μmol
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640969-18-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6796-7191-10mg
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640969-18-0
10mg
$118.5 2023-09-07
Life Chemicals
F6796-7191-40mg
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640969-18-0
40mg
$210.0 2023-09-07
Life Chemicals
F6796-7191-100mg
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640969-18-0
100mg
$372.0 2023-09-07
Life Chemicals
F6796-7191-30mg
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640969-18-0
30mg
$178.5 2023-09-07
Life Chemicals
F6796-7191-2mg
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640969-18-0
2mg
$88.5 2023-09-07
Life Chemicals
F6796-7191-50mg
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640969-18-0
50mg
$240.0 2023-09-07
Life Chemicals
F6796-7191-5mg
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640969-18-0
5mg
$103.5 2023-09-07

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine Related Literature

Additional information on 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Comprehensive Overview of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine (CAS No. 2640969-18-0)

The compound 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine (CAS No. 2640969-18-0) is a purine derivative with a unique structural framework, combining a benzothiazole moiety and a piperazine linker. This molecular architecture has garnered significant interest in pharmaceutical and biochemical research due to its potential applications in kinase inhibition and central nervous system (CNS) targeting. Researchers are particularly intrigued by its dual methoxyethyl and methoxybenzothiazole functionalities, which may enhance solubility and bioavailability—a critical factor in modern drug design.

In recent years, the demand for small-molecule modulators of G-protein-coupled receptors (GPCRs) and enzyme inhibitors has surged, driven by advancements in precision medicine. The structural features of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine align with these trends, as its heterocyclic core is reminiscent of known adenosine receptor ligands. This has led to speculation about its potential in treating neurodegenerative disorders or inflammatory conditions, topics frequently searched in academic and biotech forums.

From a synthetic chemistry perspective, the piperazine-benzothiazole linkage in this compound offers a versatile scaffold for structure-activity relationship (SAR) studies. Computational models suggest that the methoxy groups could influence binding affinity through steric and electronic effects, a hypothesis supported by recent molecular docking simulations. Such insights are highly relevant to researchers querying terms like "kinase inhibitor design" or "GPCR allosteric modulators" in scientific databases.

The compound’s CAS No. 2640969-18-0 is often cross-referenced in patents exploring purine-based therapeutics, particularly those targeting metabolic pathways. Its logP and polar surface area values, estimated via cheminformatics tools, indicate potential blood-brain barrier (BBB) penetration—a hot topic in CNS drug discovery. These properties make it a candidate for studies on cognitive enhancement or neuroprotection, aligning with trending searches in neuroscience and aging research.

Quality control and analytical characterization of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involve HPLC, LC-MS, and NMR spectroscopy. These methods are essential for verifying purity, a frequent concern among purchasers searching for "high-purity research chemicals". The compound’s stability under various pH conditions and storage temperatures is also a subject of interest, as reflected in queries about "compound degradation kinetics".

In summary, CAS No. 2640969-18-0 represents a promising biologically active scaffold with multifaceted applications. Its design integrates contemporary medicinal chemistry principles, addressing current challenges in drug delivery and target selectivity. As the scientific community continues to explore its mechanisms, this compound may emerge as a key player in next-generation therapeutic development.

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